molecular formula C15H20ClN3O2 B10801148 Vibunazole CAS No. 104358-26-1

Vibunazole

Cat. No.: B10801148
CAS No.: 104358-26-1
M. Wt: 309.79 g/mol
InChI Key: OCQPZTCGZAFWSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vibunazole involves several key steps. The reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with dimethyl sulfide, dimethyl sulfate, and sodium methoxide in acetonitrile produces 2-(4-chlorophenoxymethyl)-2-(tert-butyl)oxirane. This intermediate is then condensed with 1,2,4-triazole in refluxing ethanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Vibunazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different antifungal properties .

Scientific Research Applications

Mechanism of Action

Vibunazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vibunazole

This compound is unique in its pharmacokinetic properties, which include lower peak serum concentrations and reduced area-under-curve after prolonged administration compared to other azoles . This can influence its efficacy and toxicity profile, making it a distinct choice for certain clinical applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPZTCGZAFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001251
Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
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Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80456-55-9, 104358-25-0, 104358-26-1
Record name α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Record name Vibunazole
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Record name Vibunazole, (-)-
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Record name Vibunazole, (+)-
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Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
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Record name α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol
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Record name VIBUNAZOLE
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Record name VIBUNAZOLE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name VIBUNAZOLE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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